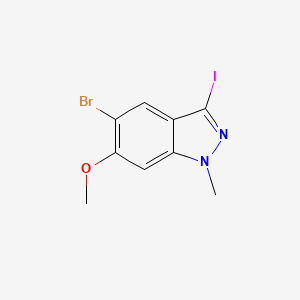
5-Bromo-3-iodo-6-methoxy-1-methyl-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-iodo-6-methoxy-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine, iodine, and methoxy groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-iodo-6-methoxy-1-methyl-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of 6-methoxy-1-methyl-1H-indazole. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-iodo-6-methoxy-1-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-Bromo-3-iodo-6-methoxy-1-methyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly in the development of anticancer and anti-inflammatory agents.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.
Material Science: It can be used in the synthesis of advanced materials with specific electronic and optical properties.
Chemical Biology: The compound serves as a probe in chemical biology to investigate the function of biological macromolecules.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-iodo-6-methoxy-1-methyl-1H-indazole involves its interaction with specific molecular targets. The presence of halogen atoms and the methoxy group can influence its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes, receptors, or other proteins involved in critical biological pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-1-methyl-1H-indazole
- 6-Methoxy-1-methyl-1H-indazole
- 3-Iodo-1-methyl-1H-indazole
Uniqueness
5-Bromo-3-iodo-6-methoxy-1-methyl-1H-indazole is unique due to the combination of bromine, iodine, and methoxy substituents on the indazole core. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H8BrIN2O |
|---|---|
Peso molecular |
366.98 g/mol |
Nombre IUPAC |
5-bromo-3-iodo-6-methoxy-1-methylindazole |
InChI |
InChI=1S/C9H8BrIN2O/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12-13/h3-4H,1-2H3 |
Clave InChI |
NMAYPFFXGKHMGH-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC(=C(C=C2C(=N1)I)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


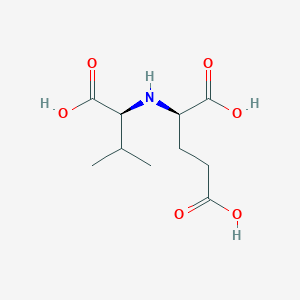

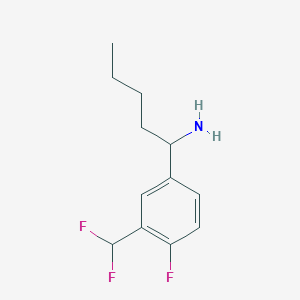
![tert-Butyl 5-chloro-2-oxospiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B15225595.png)

![1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid](/img/structure/B15225605.png)
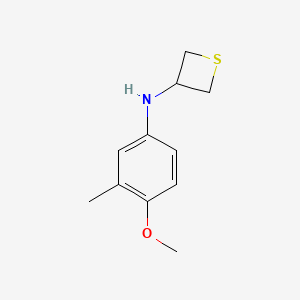
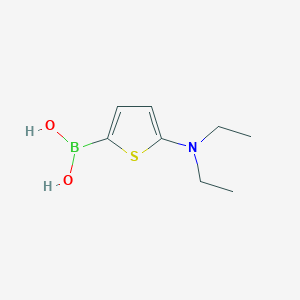
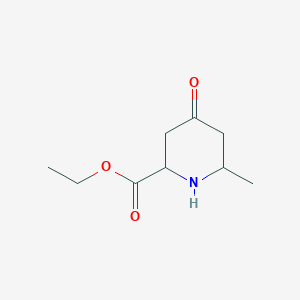
![8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B15225631.png)
![5-Bromo-2-ethyl-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B15225634.png)
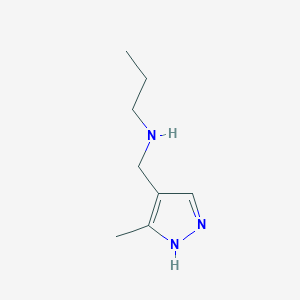
![3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15225656.png)

